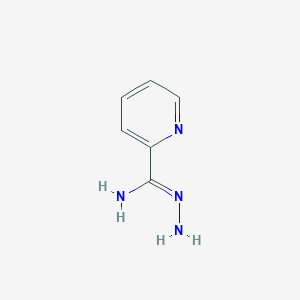

2-Pyridinecarboximidic acid, hydrazide

Overview

Description

2-Pyridinecarboximidic acid, hydrazide, also known as 2-Pyridinecarboxylic Acid Hydrazide, is a chemical compound with the molecular formula C6H7N3O . It is a solid substance at 20 degrees Celsius and should be stored under inert gas . It is air sensitive and appears as a white to almost white powder or crystal .

Synthesis Analysis

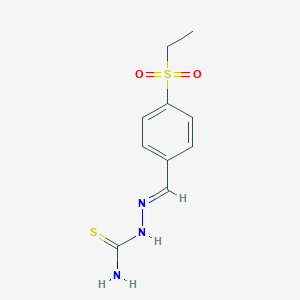

The synthesis of hydrazones, such as 2-Pyridinecarboximidic acid, hydrazide, can be achieved by combining suitable aldehydes with hydrazides . The reaction of N-substituted pyridine hydrazide with cobalt (II), nickel (II), and copper (II) metal salts in ethanol has been reported .Molecular Structure Analysis

The molecular weight of 2-Pyridinecarboximidic acid, hydrazide is 137.14 . The InChI Key is DKTIHEQAQFSEAB-UHFFFAOYSA-N .Chemical Reactions Analysis

Acyl hydrazides, such as 2-Pyridinecarboximidic acid, hydrazide, can be formed from aldehyde precursors through various approaches, including metal-based (rhodium, copper) and non-metal-based (aerobically- and photoorganocatalytically-initiated) methods .Physical And Chemical Properties Analysis

2-Pyridinecarboximidic acid, hydrazide is a solid substance at 20 degrees Celsius .Scientific Research Applications

Analytical Chemistry

“2-Pyridinecarboximidic acid, hydrazide” is used in analytical chemistry for the separation and analysis of compounds. It can be analyzed by reverse phase (RP) HPLC method with simple conditions . The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid .

Synthesis of Hydrazones, Quinazolines, and Schiff Bases

This compound plays a crucial role in the synthesis of hydrazones, quinazolines, and Schiff bases . It is achieved by combining suitable aldehydes with four hydrazides . Different approaches for their preparation are described: solution-based synthesis, mechanosynthesis, and solid-state melt reactions .

Anion Sensing Properties

Schiff bases prepared from “2-Pyridinecarboximidic acid, hydrazide” with other compounds have been tested for their anion sensing properties .

Urease Inhibitors

Pyridine carboxamide derivatives, including “2-Pyridinecarboximidic acid, hydrazide”, have been explored as urease inhibitors . These inhibitors are important in the treatment of various life-threatening conditions such as gastric and duodenal cancer .

Spectral Studies

In IR spectra, “2-Pyridinecarboximidic acid, hydrazide” shows specific peaks due to secondary amine (NH2), the NHCS group, and the medium peak appears at 1622 cm−1 (C=N) .

Drug Design

Piperidine derivatives, which include “2-Pyridinecarboximidic acid, hydrazide”, play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals .

Mechanism of Action

Target of Action

Related compounds such as sn (ii) pyridine-2-carboxaldehyde thiosemicarbazone complexes have been shown to act against dna, induce apoptosis, and inhibit the activities of anti-apoptotic bcl-xl protein, metalloproteinase mmp2, and topoisomerase ii .

Mode of Action

It is likely that it interacts with its targets to induce changes at the molecular level, similar to related compounds .

Biochemical Pathways

Related compounds have been found to impact multiple mechanisms underlying the antitumor effect .

Pharmacokinetics

It can be analyzed by a reverse phase (rp) hplc method with simple conditions .

Result of Action

Related compounds have been found to exhibit cytotoxicity, suppress angiogenesis, and restrict the metastasis of cancer cells .

Safety and Hazards

2-Pyridinecarboximidic acid, hydrazide may cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin irritation occurs or eye irritation persists .

Future Directions

The use of hydrazides in the synthesis of heterocyclic compounds has been reviewed . The application of cyanoacetohydrazides in heterocyclic synthesis via different types of reaction, including cyclocondensation and cyclization, has been highlighted . This suggests potential future directions in the use of 2-Pyridinecarboximidic acid, hydrazide in the synthesis of heterocyclic compounds.

properties

IUPAC Name |

N'-aminopyridine-2-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4/c7-6(10-8)5-3-1-2-4-9-5/h1-4H,8H2,(H2,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKTIHEQAQFSEAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=NN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=NC(=C1)/C(=N/N)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8061397 | |

| Record name | 2-Pyridinecarboximidic acid, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Pyridinecarboximidic acid, hydrazide | |

CAS RN |

1005-02-3 | |

| Record name | 2-Pyridinecarboximidic acid, hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1005-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridinecarboximidic acid, hydrazide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Pyridinecarboximidic acid, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine-2-carboximidohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.483 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]ethanol](/img/structure/B92120.png)